Ethyl 5-carbamoyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-(AMINOCARBONYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, amination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of thiophene sulfur to sulfoxide or sulfone.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophilic reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of ETHYL 5-(AMINOCARBONYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 5-(AMINOCARBONYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE include other thiophene derivatives with different functional groups. Examples include:
- ETHYL 5-(AMINOCARBONYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
- 2,5-Dimethylthiophene
- 2-Aminothiophene
Uniqueness
The uniqueness of ETHYL 5-(AMINOCARBONYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16Cl2N2O5S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O5S/c1-3-25-17(24)13-8(2)14(15(20)23)27-16(13)21-12(22)7-26-11-5-4-9(18)6-10(11)19/h4-6H,3,7H2,1-2H3,(H2,20,23)(H,21,22) |
InChI Key |
OWPVTZAGNUVXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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